3-(1,3,4-Oxadiazol-2-yl)propan-1-amine
Overview
Description
3-(1,3,4-Oxadiazol-2-yl)propan-1-amine is a compound with the CAS Number: 1082469-12-2 . The molecular weight of this compound is 127.15 . The IUPAC name for this compound is 3-(1,3,4-oxadiazol-2-yl)-1-propanamine .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, such as this compound, involves various methods . These methods are pivotal in the development of novel therapeutic agents . The tunability of this scaffold by introducing diverse substituents modulates the physicochemical and pharmacological properties of the resulting compounds .Molecular Structure Analysis
The 1,3,4-oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . This structure has unique features and has proven to be a valuable scaffold for the design and synthesis of bioactive molecules .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-oxadiazole derivatives are still under investigation. The oxadiazole molecule can form hydrogen bonds, engage in π–π stacking interactions, and exhibit electron-deficient and electron-rich regions within its structure . These features contribute to the compound’s molecular recognition and binding capabilities with biological targets .Physical And Chemical Properties Analysis
The physical form of this compound is a liquid . It has a molecular weight of 127.15 . The storage temperature for this compound is -10 degrees Celsius .Scientific Research Applications
Antimicrobial Activity
3-(1,3,4-Oxadiazol-2-yl)propan-1-amine: has been investigated for its antimicrobial properties. In a study by Patel and Patel (2010), various derivatives of this compound were synthesized and tested against bacteria (both gram-positive and gram-negative) and fungi. Some derivatives exhibited excellent antimicrobial activity, making this compound a potential candidate for developing new antimicrobial agents .
Antibacterial Agents
The 1,3,4-oxadiazole moiety has been associated with antibacterial activity. Researchers have explored derivatives containing this scaffold to develop novel antibacterial agents. The compound’s structure can be modified to enhance its efficacy against specific bacterial strains .
Antifungal Agents
Similar to its antibacterial properties, This compound derivatives have shown promise as antifungal agents. These compounds may inhibit the growth of pathogenic fungi, including Candida albicans, Aspergillus niger, and Aspergillus clavatus .
Anti-Inflammatory Potential
Although more research is needed, the 1,3,4-oxadiazole scaffold has been explored for its anti-inflammatory effects. By modifying the substituents on the compound, researchers aim to develop potent anti-inflammatory drugs .
Analgesic Properties
While specific studies on This compound are limited, the broader class of 1,3,4-oxadiazoles has demonstrated analgesic properties. These compounds may act as pain-relievers, making them relevant for pain management research .
Anticancer Potential
Although not extensively studied, some 1,3,4-oxadiazole derivatives have shown anticancer activity. Researchers are investigating their effects on cancer cell lines, aiming to discover novel chemotherapeutic agents .
Mechanism of Action
Target of Action
The primary target of 3-(1,3,4-Oxadiazol-2-yl)propan-1-amine is acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting this enzyme, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Mode of Action
This compound interacts with acetylcholinesterase by binding to the crucial amino acids present at the catalytic active site and peripheral anionic site of the enzyme . This interaction inhibits the enzyme’s activity, preventing the breakdown of acetylcholine and leading to an increased concentration of this neurotransmitter.
Biochemical Pathways
The inhibition of acetylcholinesterase affects the cholinergic neurotransmission pathway . The increased concentration of acetylcholine enhances the transmission of signals across synapses, affecting various physiological processes controlled by the cholinergic system. This includes memory and learning processes, making this compound potentially useful in the treatment of neurodegenerative disorders like Alzheimer’s disease .
Result of Action
The result of the action of this compound is an enhanced cholinergic transmission due to the increased concentration of acetylcholine . This can lead to improved cognitive function, particularly in individuals with impaired cholinergic transmission, such as those with Alzheimer’s disease .
Safety and Hazards
Future Directions
The future directions for 1,3,4-oxadiazole derivatives include further exploration of their biological activities and potential applications in medicine and agriculture . The ease of synthesis and structural modifications facilitate the exploration of structure-activity relationships, enabling researchers to fine-tune the biological activities of these compounds .
properties
IUPAC Name |
3-(1,3,4-oxadiazol-2-yl)propan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c6-3-1-2-5-8-7-4-9-5/h4H,1-3,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFKIILHZJVCFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(O1)CCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1082469-12-2 | |
Record name | 3-(1,3,4-oxadiazol-2-yl)propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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